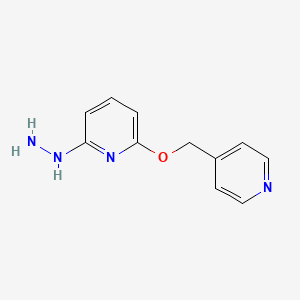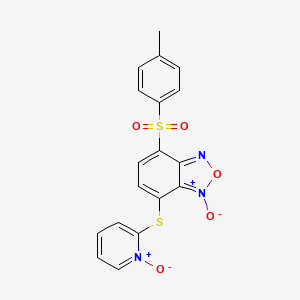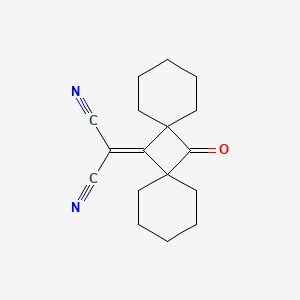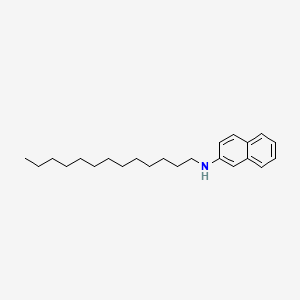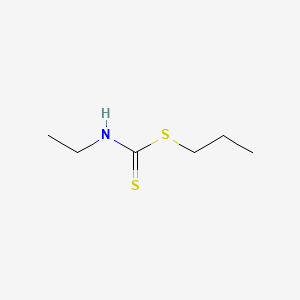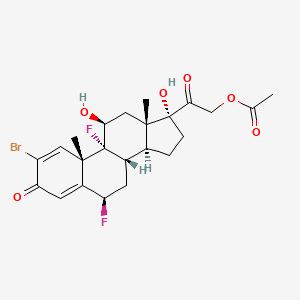
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C19H23IN2O It is known for its unique structure, which includes a carbamoyl group and two phenyl rings attached to a propyl chain, culminating in a trimethylammonium iodide moiety
Métodos De Preparación
The synthesis of (3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-diphenylpropylamine.
Carbamoylation: The 3,3-diphenylpropylamine is reacted with a carbamoylating agent, such as isocyanate, to introduce the carbamoyl group.
Quaternization: The resulting carbamoyl derivative is then quaternized using methyl iodide to form the trimethylammonium iodide moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The carbamoyl group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: The compound is studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. The compound may also modulate cellular pathways by influencing ion channels and transporters.
Comparación Con Compuestos Similares
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide can be compared with similar compounds such as:
(3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide: This compound has a similar structure but with diisopropyl groups instead of trimethyl groups.
(3-Carbamoyl-3,3-diphenylpropyl)ethylammonium bromide: This compound features an ethyl group and bromide ion instead of the trimethyl group and iodide ion.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
111472-08-3 |
|---|---|
Fórmula molecular |
C19H25IN2O |
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
(4-amino-4-oxo-3,3-diphenylbutyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C19H24N2O.HI/c1-21(2,3)15-14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3,(H-,20,22);1H |
Clave InChI |
XDBZHNUMLBQSGI-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


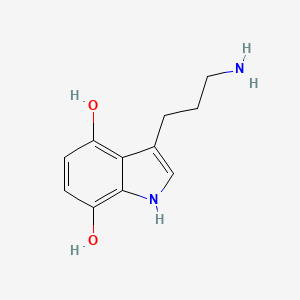
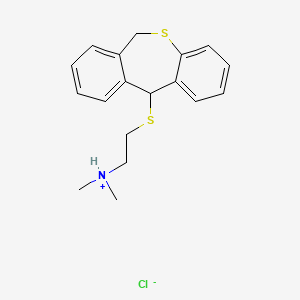
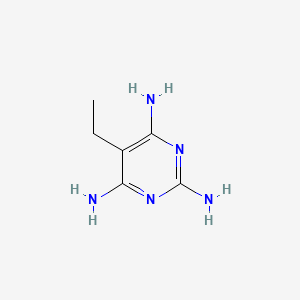

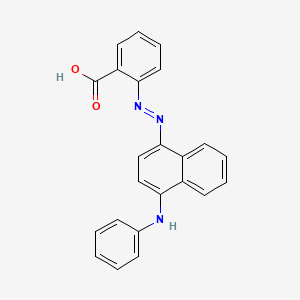
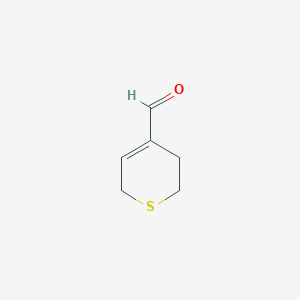
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
